![molecular formula C16H14N4S B2960304 6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile CAS No. 536719-75-2](/img/structure/B2960304.png)
6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile
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Overview
Description
Synthesis Analysis
The compound is synthesized through multicomponent reactions. The crystal structure analysis reveals that the thiazinane ring adopts a half-chair conformation. The benzene ring is nearly perpendicular to the tetrahydro-pyridine ring. Intramolecular hydrogen bonding of N–H···O type exists, completing an S(6) ring. In the crystal, the molecules form a 3D network via N–H···O and C–H···O intermolecular hydrogen bonds .
Molecular Structure Analysis
The crystal structure shows the thiazinane ring’s half-chair conformation. The benzene ring is almost vertical to the tetrahydro-pyridine ring. Intramolecular hydrogen bonding of N–H···O type completes an S(6) ring .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
6-amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c17-9-12-14(11-5-2-1-3-6-11)13(10-18)16-20(15(12)19)7-4-8-21-16/h1-3,5-6,14H,4,7-8,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCHREYNFYDCRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C(C(=C2SC1)C#N)C3=CC=CC=C3)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile |
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